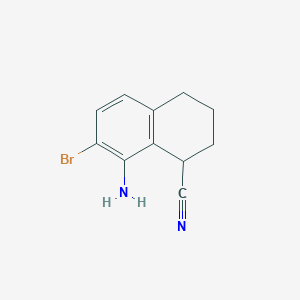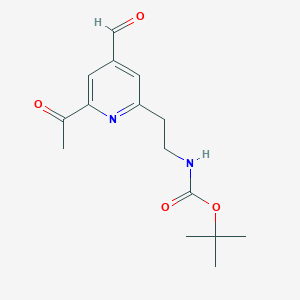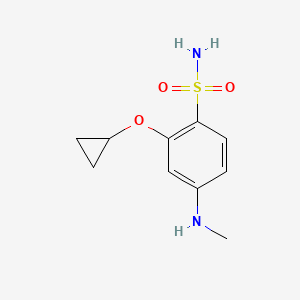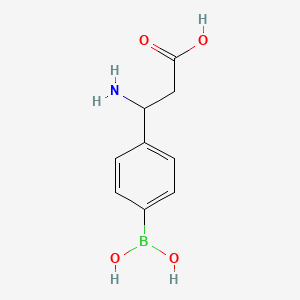
3-Amino-3-(4-boronophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-boronophenyl)propanoic acid: is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a boronophenyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-boronophenyl)propanoic acid typically involves the reaction of 4-boronophenylacetic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-3-(4-boronophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and boronophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-3-(4-boronophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways. Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers, pharmaceuticals, and other high-value products.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-boronophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The boronophenyl group can form stable complexes with various biomolecules, leading to inhibition or modulation of their activity. In the context of cancer therapy, the compound can selectively accumulate in cancer cells and, upon exposure to neutron radiation, release high-energy particles that destroy the cancer cells while minimizing damage to surrounding healthy tissue.
Comparaison Avec Des Composés Similaires
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a boronophenyl group and is known for its role in biological processes.
3-Amino-3-(4-chlorophenyl)propanoic acid:
4-Borono-L-phenylalanine: Similar to 3-Amino-3-(4-boronophenyl)propanoic acid, this compound is used in boron neutron capture therapy and has a similar boron-containing structure.
Uniqueness: The uniqueness of this compound lies in its boronophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications such as BNCT, where the boron atom plays a crucial role in the therapeutic mechanism.
Propriétés
Formule moléculaire |
C9H12BNO4 |
|---|---|
Poids moléculaire |
209.01 g/mol |
Nom IUPAC |
3-amino-3-(4-boronophenyl)propanoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(5-9(12)13)6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) |
Clé InChI |
RVPQHNSKSQAANJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(CC(=O)O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



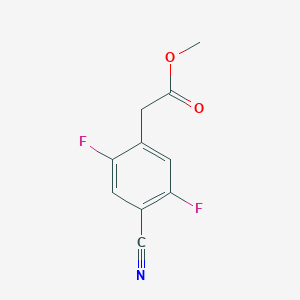
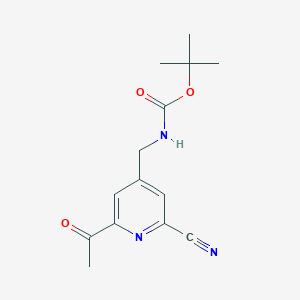
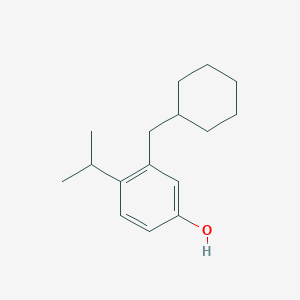
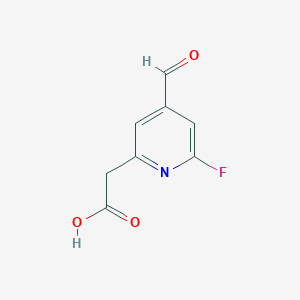
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
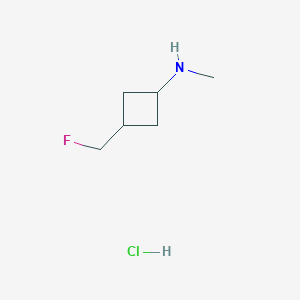
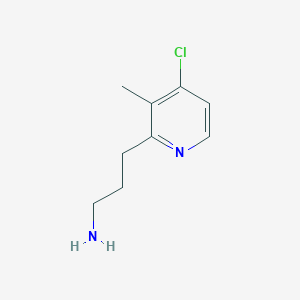
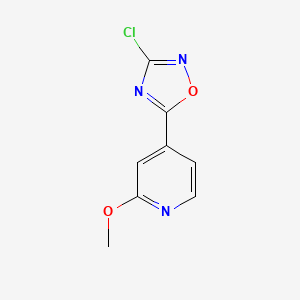
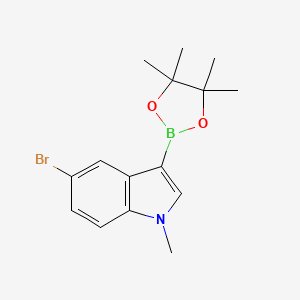
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
